molecular formula C28H50O2 B14303641 1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-YL)benzene CAS No. 116311-67-2

1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-YL)benzene

Cat. No.: B14303641
CAS No.: 116311-67-2
M. Wt: 418.7 g/mol
InChI Key: PMUIIULTIIEAMB-UHFFFAOYSA-N
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Description

1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound characterized by its unique structure, which includes two hexyloxy groups and two 2-methylbutan-2-yl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,4-dihydroxybenzene with hexyloxy and 2-methylbutan-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy or 2-methylbutan-2-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with various molecular targets and pathways. The hexyloxy and 2-methylbutan-2-yl groups can influence the compound’s reactivity and interactions with other molecules. For example, in liquid crystal elastomers, the compound’s structure allows for reversible changes in shape, enabling applications in soft robotics and dynamic functional architecture .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene is unique due to the presence of both hexyloxy and 2-methylbutan-2-yl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in the synthesis of advanced materials and specialty chemicals.

Properties

CAS No.

116311-67-2

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

1,4-dihexoxy-2,5-bis(2-methylbutan-2-yl)benzene

InChI

InChI=1S/C28H50O2/c1-9-13-15-17-19-29-25-21-24(28(7,8)12-4)26(30-20-18-16-14-10-2)22-23(25)27(5,6)11-3/h21-22H,9-20H2,1-8H3

InChI Key

PMUIIULTIIEAMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCCCC)C(C)(C)CC

Origin of Product

United States

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